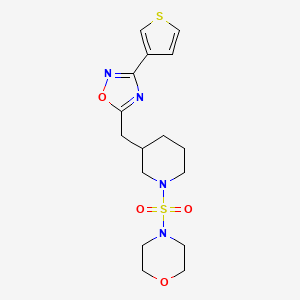

4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c21-26(22,19-5-7-23-8-6-19)20-4-1-2-13(11-20)10-15-17-16(18-24-15)14-3-9-25-12-14/h3,9,12-13H,1-2,4-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHXKOPIOWTUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thiophene-3-carboxylic acid derivative with hydrazine to form a hydrazide, which is then cyclized with an appropriate nitrile to form the oxadiazole ring.

Attachment of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

Sulfonylation: The piperidine-oxadiazole intermediate is sulfonylated using a sulfonyl chloride reagent.

Morpholine introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification steps such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The piperidine and morpholine rings can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

Oxidation products: Sulfoxides or sulfones from the thiophene ring.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its multiple functional groups. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential to modulate specific pathways could be harnessed for therapeutic purposes.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings.

Mechanism of Action

The mechanism of action of 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could facilitate binding to specific molecular targets, while the piperidine and morpholine rings might enhance solubility and bioavailability.

Comparison with Similar Compounds

V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)

- Structural Differences : Replaces the thiophen-3-yl group with a 4-(trifluoromethyl)phenyl substituent on the oxadiazole ring.

- Activity: Acts as a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and improving glucose handling in diabetic models. No off-target activities were observed .

- Key Data: Subnanomolar potency in insulin secretion assays. 80% synthetic yield, mp = 206–207°C .

TRPA1/TRPV1 Antagonists (Compounds 46–51)

4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine

- Structural Differences : Substitutes thiophen-3-yl with 2-fluorophenyl.

- Implications : Fluorine atoms enhance metabolic stability and bioavailability in related compounds, though specific data for this derivative are unavailable .

Structural-Activity Relationship (SAR) Analysis

Key SAR Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in V-0219 enhances receptor binding affinity and metabolic stability compared to the thiophene or fluorophenyl analogs .

- Synthetic Feasibility : Piperidine-linked oxadiazoles (e.g., V-0219) are synthesized efficiently (80% yield), whereas benzimidazol-2-one derivatives face yield variability due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

Notes:

Biological Activity

The compound 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic molecule that combines various functional groups known for their pharmacological significance. This article explores its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound features a 1,2,4-oxadiazole ring, which is recognized for its diverse biological activities. The presence of the thiophene moiety enhances its reactivity and biological potential. The piperidine and morpholine rings contribute to the compound's overall pharmacological profile by influencing its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating effectiveness through mechanisms such as:

- Inhibition of cell wall synthesis : Compounds targeting bacterial cell walls can disrupt the integrity of the bacteria.

- Modulation of metabolic pathways : Some derivatives interact with enzymes involved in critical biochemical processes.

A study highlighted the antimicrobial activity of several compounds containing the 1,2,4-oxadiazole ring, showing efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which these compounds exert their antimicrobial effects often involves:

- Binding to specific enzymes or receptors : For instance, some studies have shown that oxadiazole derivatives can inhibit enzymes like enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

- Induction of oxidative stress : Certain derivatives may increase reactive oxygen species (ROS) levels in microbial cells, leading to cell death.

Study on Antitubercular Activity

Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria. Molecular docking studies indicated significant binding affinity to the target enzyme .

Evaluation of Antimicrobial Efficacy

Desai et al. (2016) synthesized pyridine-based 1,3,4-oxadiazole hybrids with notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Their research included minimum inhibitory concentration (MIC) assessments and time-kill studies .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine | Contains thiophene and oxadiazole | Antimicrobial |

| 1-(Phenyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea | Exhibits anti-inflammatory properties | Anti-inflammatory |

| 5-{1-[4-chlorophenyl)sulfonyl]piperidine | Associated with anesthetic activity | Antibacterial |

This table illustrates the versatility of compounds containing oxadiazole and thiophene moieties in exhibiting diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.